CID 131338984
Description
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Properties
IUPAC Name |
methyl 3-bromo-4,5-difluoro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c1-14-8(13)3-2-4(10)6(11)5(9)7(3)12/h2,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLHJJPRSLMKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1O)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 131338984?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population/Problem: "What are the structural properties of this compound that influence its reactivity?"
- Intervention: "How does solvent polarity affect the synthesis yield of this compound?"
- Outcome: "Determine optimal conditions for high-purity synthesis."
Refine the question iteratively using peer feedback to ensure specificity and relevance .
Q. What are key considerations in designing experiments for synthesizing this compound?
- Methodological Answer :
Define objectives : Specify yield, purity, or mechanistic insights.
Select methods : Choose between reflux, catalysis, or green chemistry approaches based on literature gaps.
Replication plan : Include control groups and triplicate runs to ensure reproducibility.
Resource allocation : Balance cost, time, and safety (e.g., hazardous reagents).
Refer to journal guidelines (e.g., Medicinal Chemistry Research) for detailed experimental reporting standards .
Q. How to conduct an effective literature review for this compound research?
- Methodological Answer :
- Step 1 : Use databases like PubMed, Reaxys, and Google Scholar with keywords: "this compound synthesis," "spectral data," "applications."
- Step 2 : Prioritize primary sources (peer-reviewed journals) over secondary summaries.
- Step 3 : Create a matrix to compare methods, results, and gaps (example below):
| Study | Synthesis Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| A | Reflux | 78 | 95 | High solvent use |
| B | Catalytic | 92 | 98 | Costly catalyst |
Advanced Research Questions
Q. How to resolve contradictions in experimental data related to this compound?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, XRD).
- Contextual analysis : Compare experimental conditions (e.g., temperature, pH) across studies.
- Statistical rigor : Apply ANOVA or t-tests to assess significance of discrepancies.
- Case example : If Study A reports lower catalytic efficiency than Study B, re-examine catalyst concentration or reaction time .
Q. What methodologies optimize the synthesis and characterization of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, solvent ratio).
- Advanced characterization : Employ LC-MS for purity analysis and DFT calculations to predict reactivity.
- Process optimization : Compare batch vs. flow synthesis for scalability.
- Example workflow :
Pilot study to identify critical factors.
Full factorial design to model interactions.
Validation runs with <5% error margin .
Q. How to integrate interdisciplinary approaches in this compound research?
- Methodological Answer :
- Collaborative frameworks : Combine chemical synthesis with computational modeling (e.g., molecular docking) or toxicology assays.
- Data integration : Use tools like KNIME or Python to merge spectral data with bioactivity results.
- Ethical alignment : Ensure compliance with safety protocols and open-data standards when sharing findings .
Data Presentation and Compliance
Q. How to ensure reproducibility in this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
